![molecular formula C17H16FN5OS B5060247 2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5060247.png)
2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide
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Overview
Description
2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TATFA, and it has been synthesized using several methods.
Mechanism of Action
The mechanism of action of TATFA is not fully understood. However, studies have suggested that TATFA may act as an inhibitor of enzymes involved in the biosynthesis of various biomolecules, including lipids and nucleic acids. TATFA has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
TATFA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that TATFA can inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of enzymes involved in the biosynthesis of lipids and nucleic acids. TATFA has also been shown to have antibacterial activity against several bacterial strains.
Advantages and Limitations for Lab Experiments
TATFA has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, TATFA also has some limitations, including its limited solubility in aqueous solutions and its potential to interact with other molecules in biological systems.
Future Directions
Several future directions for the study of TATFA can be identified. One potential direction is the investigation of TATFA as a therapeutic agent for the treatment of cancer and other diseases. Another potential direction is the development of new fluorescent probes based on TATFA for the detection of metal ions in biological systems. Additionally, the synthesis of new derivatives of TATFA could lead to the discovery of new compounds with enhanced biological activity.
Synthesis Methods
TATFA can be synthesized using several methods. The most common method involves the reaction of 4-ethylphenylhydrazine with 4-fluorobenzoyl chloride to form 4-ethylphenyl-4-fluorobenzohydrazide. This intermediate is then reacted with thiosemicarbazide to form the final product, TATFA. The synthesis of TATFA can also be achieved using other methods, including microwave-assisted synthesis and solvent-free synthesis.
Scientific Research Applications
TATFA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, TATFA has been investigated for its potential as a therapeutic agent for the treatment of cancer, inflammation, and bacterial infections. TATFA has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
2-[1-(4-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c1-2-12-3-9-15(10-4-12)23-17(20-21-22-23)25-11-16(24)19-14-7-5-13(18)6-8-14/h3-10H,2,11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWWNNDAMGSOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide |
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